molecular formula C25H30N6 B4298226 N,N-diphenyl-4,6-dipiperidin-1-yl-1,3,5-triazin-2-amine

N,N-diphenyl-4,6-dipiperidin-1-yl-1,3,5-triazin-2-amine

Cat. No. B4298226
M. Wt: 414.5 g/mol
InChI Key: QMYBSIWDHODZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diphenyl-4,6-dipiperidin-1-yl-1,3,5-triazin-2-amine, also known as DPA, is a chemical compound that has been widely researched for its potential applications in the field of medicinal chemistry. This compound belongs to the class of triazine-based compounds, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.

Scientific Research Applications

N,N-diphenyl-4,6-dipiperidin-1-yl-1,3,5-triazin-2-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. N,N-diphenyl-4,6-dipiperidin-1-yl-1,3,5-triazin-2-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. It has also been found to have antiviral activity against the hepatitis C virus and antibacterial activity against various strains of bacteria.

Mechanism of Action

The mechanism of action of N,N-diphenyl-4,6-dipiperidin-1-yl-1,3,5-triazin-2-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells, viruses, and bacteria. N,N-diphenyl-4,6-dipiperidin-1-yl-1,3,5-triazin-2-amine has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the death of cancer cells and the suppression of viral and bacterial growth.
Biochemical and Physiological Effects:
N,N-diphenyl-4,6-dipiperidin-1-yl-1,3,5-triazin-2-amine has been found to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the suppression of viral and bacterial growth, and the inhibition of angiogenesis (the formation of new blood vessels). N,N-diphenyl-4,6-dipiperidin-1-yl-1,3,5-triazin-2-amine has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One of the advantages of N,N-diphenyl-4,6-dipiperidin-1-yl-1,3,5-triazin-2-amine is that it has been extensively studied in vitro and in vivo, making it a well-characterized compound with a known mechanism of action. This makes it a promising candidate for the development of new drugs for the treatment of cancer, viral infections, and bacterial infections. However, one of the limitations of N,N-diphenyl-4,6-dipiperidin-1-yl-1,3,5-triazin-2-amine is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the research on N,N-diphenyl-4,6-dipiperidin-1-yl-1,3,5-triazin-2-amine. One potential direction is the development of new drugs based on the structure of N,N-diphenyl-4,6-dipiperidin-1-yl-1,3,5-triazin-2-amine that have improved efficacy and safety profiles. Another potential direction is the investigation of the potential use of N,N-diphenyl-4,6-dipiperidin-1-yl-1,3,5-triazin-2-amine in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of N,N-diphenyl-4,6-dipiperidin-1-yl-1,3,5-triazin-2-amine and its potential applications in the treatment of various diseases.

properties

IUPAC Name

N,N-diphenyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6/c1-5-13-21(14-6-1)31(22-15-7-2-8-16-22)25-27-23(29-17-9-3-10-18-29)26-24(28-25)30-19-11-4-12-20-30/h1-2,5-8,13-16H,3-4,9-12,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYBSIWDHODZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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